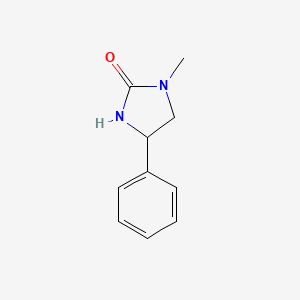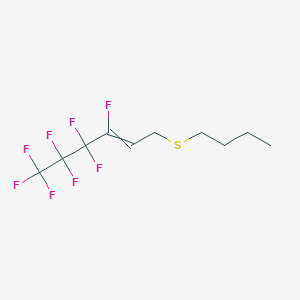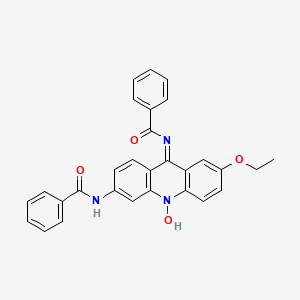
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile is a chemical compound with a unique structure that includes a cyclopropane ring substituted with a nitrophenyl group and four cyano groups
Méthodes De Préparation
The synthesis of 3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile typically involves a multi-step process. One common method includes the reaction of aromatic aldehydes with malononitrile and cyanogen bromide in the presence of a base such as triethylamine. This reaction can be carried out under solvent-free conditions, which offers advantages such as easy workup, mild reaction conditions, and excellent yields . Industrial production methods may involve similar synthetic routes but optimized for larger scale production.
Analyse Des Réactions Chimiques
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and other biological processes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile exerts its effects involves interactions with specific molecular targets and pathways The cyclopropane ring and nitrophenyl group play crucial roles in its reactivity and interactions with other molecules
Comparaison Avec Des Composés Similaires
3-(3-Nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile can be compared with other similar compounds such as:
- 3-Bromomethyl-3-phenyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical properties and applications
Propriétés
Numéro CAS |
93255-97-1 |
|---|---|
Formule moléculaire |
C13H5N5O2 |
Poids moléculaire |
263.21 g/mol |
Nom IUPAC |
3-(3-nitrophenyl)cyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H5N5O2/c14-5-12(6-15)11(13(12,7-16)8-17)9-2-1-3-10(4-9)18(19)20/h1-4,11H |
Clé InChI |
VYEWLDFXTXNLRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C2(C#N)C#N)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Bromobenzoyl)carbamothioyl]glycine](/img/structure/B14363845.png)
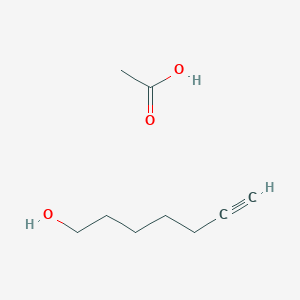
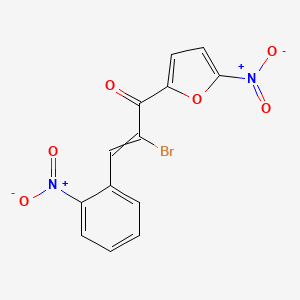
![N-methyl-4-{[(4-nitrophenyl)sulfanyl]methyl}aniline](/img/structure/B14363867.png)
![5-Bromo-4-methoxy-6-[(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14363877.png)
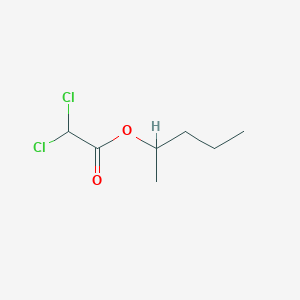
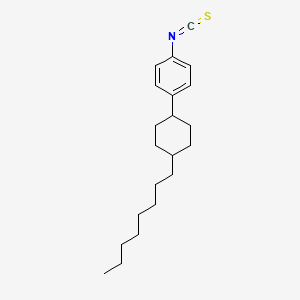
![Octahydro-1,4-methanocyclopenta[b]pyridine](/img/structure/B14363893.png)
